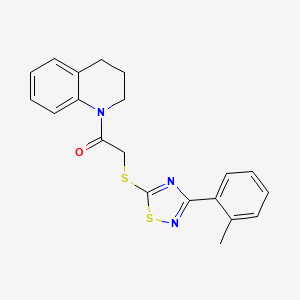
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a blend of quinoline and thiadiazole moieties, which imbue it with a range of chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through a reduction reaction starting from quinoline, often utilizing catalytic hydrogenation.
Thiadiazole Formation: The 1,2,4-thiadiazole ring is usually synthesized by reacting thiosemicarbazide with suitable aromatic aldehydes in acidic conditions.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with the thiadiazole derivative through a thioether bond formation, which is typically facilitated by reagents like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure high yield and purity. Catalysts and advanced purification techniques like recrystallization and chromatography are employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo several types of chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.
Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Halogenation or alkylation can occur under suitable conditions using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, ambient temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions typically retain the core structure of the compound while introducing new functional groups or modifying existing ones, thus altering its chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry due to its unique binding properties.
Biology: In biological research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is studied for its potential as an antimicrobial agent, with effectiveness against various bacterial and fungal strains.
Medicine: Medically, this compound is explored for its potential therapeutic applications, including its use in designing novel drug candidates for diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: In industrial applications, it is utilized in the development of advanced materials, including polymers and coatings, owing to its robust chemical stability and reactivity.
作用機序
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways: The compound may influence multiple signaling pathways within cells, modulating processes such as cell division, apoptosis, and metabolic activity.
類似化合物との比較
Uniqueness: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone stands out due to its distinct structural features and the combination of quinoline and thiadiazole rings, which confer unique reactivity and biological activity.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-thioethanone: Lacks the thiadiazole ring, resulting in different reactivity and biological properties.
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Missing the quinoline component, altering its overall activity and applications.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-14-7-2-4-10-16(14)19-21-20(26-22-19)25-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSCIHKTHZDPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














